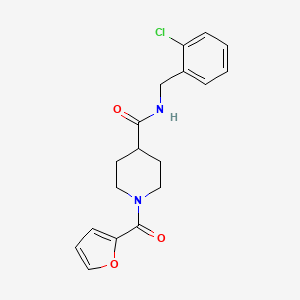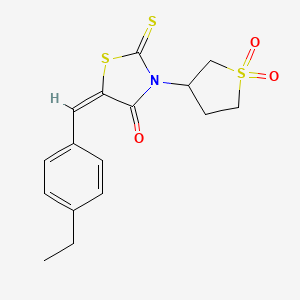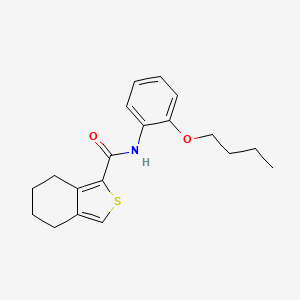
N-(2-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that belongs to the class of piperidine derivatives. The compound has been synthesized using various methods and has been studied extensively for its potential applications in the field of medicinal chemistry.
作用机制
The mechanism of action of N-(2-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamide is not fully understood. However, it has been suggested that the compound exerts its anticonvulsant and analgesic effects by modulating the activity of voltage-gated sodium channels in the brain and peripheral nervous system. It has also been suggested that the compound may act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the development of neuropathic pain.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamide has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. It has also been found to reduce pain and inflammation in animal models of neuropathic pain and inflammation. The compound has been shown to have a low toxicity profile and is well-tolerated in animal studies.
实验室实验的优点和局限性
N-(2-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and is readily available. It has been extensively studied in animal models and has shown promising results in the treatment of various neurological disorders. However, the compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal studies. Additionally, the mechanism of action of the compound is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for the study of N-(2-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamide. One direction is to further investigate the mechanism of action of the compound. Understanding the molecular targets of the compound can help to design more effective treatments for neurological disorders. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in animal models and humans. This can help to determine the optimal dosage and administration route for the compound. Finally, future studies can investigate the potential use of N-(2-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamide in combination with other drugs for the treatment of neurological disorders.
合成方法
The synthesis of N-(2-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamide involves the reaction between 2-furoic acid and 2-chlorobenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction leads to the formation of 2-(2-chlorobenzylamino)-2-oxoacetic acid ethyl ester, which is then reacted with piperidine-4-carboxylic acid in the presence of a coupling agent and a catalyst to yield N-(2-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamide.
科学研究应用
N-(2-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. The compound has been studied for its potential use in the treatment of various neurological disorders such as epilepsy, neuropathic pain, and Alzheimer's disease.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c19-15-5-2-1-4-14(15)12-20-17(22)13-7-9-21(10-8-13)18(23)16-6-3-11-24-16/h1-6,11,13H,7-10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPJFYZTSOLBPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49733285 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-(2-ethoxyphenyl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5396557.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5396561.png)
![N-[4-(3-methyl-1-piperidinyl)benzyl]methanesulfonamide](/img/structure/B5396567.png)
![2-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5396569.png)
![3-(3-chlorophenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5396570.png)
![9-{[1-(2-furylmethyl)piperidin-3-yl]carbonyl}-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5396580.png)
![6-[(diethylamino)methyl]-N-(2-phenylpropyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5396588.png)
![3-[(benzylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5396590.png)

![N-[4-(4-morpholinyl)benzyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5396616.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5396622.png)

![N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]alanine](/img/structure/B5396651.png)
![3-[(2,5-dimethoxyphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5396669.png)